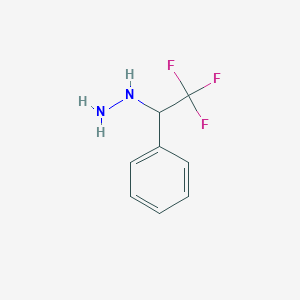
4-Hydroxypent-3-en-2-one bis(ethylene) rhodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxypent-3-en-2-one bis(ethylene) rhodium: is an organometallic compound that features a rhodium center coordinated to two ethylene ligands and a 4-hydroxypent-3-en-2-one ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium typically involves the reaction of rhodium precursors with ethylene and 4-hydroxypent-3-en-2-one under controlled conditions. One common method involves the use of rhodium chloride and ethylene in the presence of a base, followed by the addition of 4-hydroxypent-3-en-2-one. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes steps such as purification and crystallization to isolate the desired compound .
化学反応の分析
Types of Reactions: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to a lower oxidation state.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions may involve the use of phosphines, amines, or other coordinating ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or rhodium(0) species .
科学的研究の応用
Chemistry: In chemistry, 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions. Its unique coordination environment allows for selective and efficient catalysis .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties can be leveraged in the synthesis of pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound is used in processes such as the production of fine chemicals, polymers, and advanced materials. Its ability to facilitate specific chemical reactions makes it valuable in manufacturing and material science .
作用機序
The mechanism by which 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium exerts its effects is primarily through its role as a catalyst. The rhodium center can coordinate to various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion. The ethylene and 4-hydroxypent-3-en-2-one ligands play a crucial role in stabilizing the rhodium center and modulating its reactivity .
類似化合物との比較
Acetylacetonatobis(ethylene)rhodium: This compound is similar in structure but features an acetylacetonate ligand instead of 4-hydroxypent-3-en-2-one.
Bis(ethylene)rhodium(I) acetylacetonate: Another related compound with similar coordination but different ligand environment.
Uniqueness: 4-Hydroxypent-3-en-2-one bis(ethylene) rhodium is unique due to the presence of the 4-hydroxypent-3-en-2-one ligand, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and selectivity in catalytic applications, making it a valuable tool in both research and industrial settings .
特性
分子式 |
C9H16O2Rh |
|---|---|
分子量 |
259.13 g/mol |
IUPAC名 |
ethene;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2; |
InChIキー |
AFQSOHSPTULSFS-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C)O.C=C.C=C.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-yl (2E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12435399.png)
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
![N-(Oxan-4-yl)-3-(quinoxalin-6-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12435411.png)
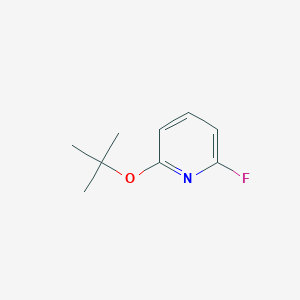
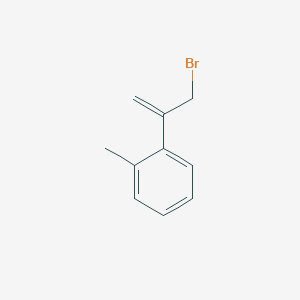
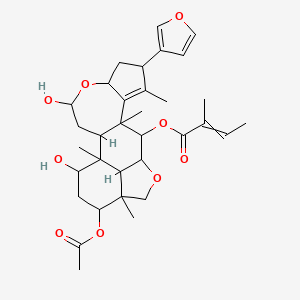

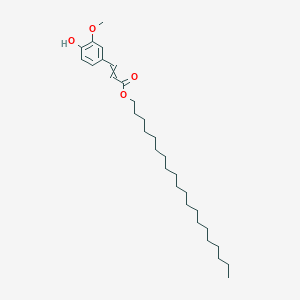
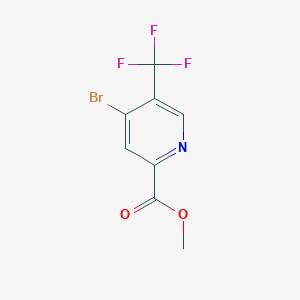
![1-Boc-3-[(2-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12435445.png)

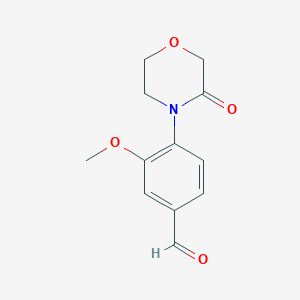
![5-Methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12435466.png)
